molecular formula C9H11BFNO2 B14084766 (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid

(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14084766
M. Wt: 195.00 g/mol
InChI Key: UBEWRRBWOIMVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyclobutyl-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity compared to other boronic acids .

Properties

Molecular Formula

C9H11BFNO2

Molecular Weight

195.00 g/mol

IUPAC Name

(2-cyclobutyl-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C9H11BFNO2/c11-8-5-12-9(6-2-1-3-6)4-7(8)10(13)14/h4-6,13-14H,1-3H2

InChI Key

UBEWRRBWOIMVSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)C2CCC2)(O)O

Origin of Product

United States

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